N-(5-nitro-2-pyrrolidin-1-ylphenyl)-2-phenylacetamide
Overview
Description
N-(5-nitro-2-pyrrolidin-1-ylphenyl)-2-phenylacetamide is a complex organic compound characterized by the presence of a nitro group, a pyrrolidine ring, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitro-2-pyrrolidin-1-ylphenyl)-2-phenylacetamide typically involves the nitration of a precursor compound followed by the introduction of the pyrrolidine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-nitro-2-pyrrolidin-1-ylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylacetamide moiety can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylacetamide derivatives.
Scientific Research Applications
N-(5-nitro-2-pyrrolidin-1-ylphenyl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-nitro-2-pyrrolidin-1-ylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with biological macromolecules, potentially affecting their function. The phenylacetamide moiety can also contribute to the compound’s overall activity by influencing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(5-nitro-2-pyrrolidin-1-ylphenyl)-2-phenylacetamide: shares similarities with other nitroaromatic compounds and pyrrolidine derivatives.
N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide: Another compound with a similar structure but different functional groups.
Uniqueness
- The combination of a nitro group, pyrrolidine ring, and phenylacetamide moiety in this compound makes it unique compared to other compounds. This unique structure contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-nitro-2-pyrrolidin-1-ylphenyl)-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(12-14-6-2-1-3-7-14)19-16-13-15(21(23)24)8-9-17(16)20-10-4-5-11-20/h1-3,6-9,13H,4-5,10-12H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMBQTPLNPVTFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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